molecular formula C16H17F3N2O5S B2657458 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1903360-89-3

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2657458
CAS No.: 1903360-89-3
M. Wt: 406.38
InChI Key: VBCYQKBJQVBZID-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethoxy group, and a sulfonamide group.

Preparation Methods

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and methyl groups. The trifluoromethoxy group is then added through a nucleophilic substitution reaction. Finally, the sulfonamide group is introduced using sulfonyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study the biological pathways involving sulfonamides and their interactions with proteins.

    Chemical Biology: The compound serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can be compared with other sulfonamide-based compounds, such as:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group but different substituents.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a sulfonamide group, used to treat pain and inflammation.

    Furosemide: A diuretic with a sulfonamide group, used to treat fluid retention and hypertension.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O5S/c1-11-9-13(25-2)10-15(22)21(11)8-7-20-27(23,24)14-5-3-12(4-6-14)26-16(17,18)19/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCYQKBJQVBZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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